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Compound of Interest

Compound Name:
(S)-tert-Butyl 2-methyl-4-

oxopiperidine-1-carboxylate

Cat. No.: B1354162 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the available spectroscopic data for the

compound tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate, identified by CAS number

790667-49-1. This compound is a valuable chiral building block in medicinal chemistry and

drug development. This document compiles and presents nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring

such data are also provided to assist researchers in their analytical and synthetic endeavors.
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Identifier Value

CAS Number 790667-49-1

Chemical Name
tert-butyl (2S)-2-methyl-4-oxopiperidine-1-

carboxylate

Molecular Formula C₁₁H₁₉NO₃

Molecular Weight 213.27 g/mol

Structure

(Image of the chemical structure of tert-butyl

(2S)-2-methyl-4-oxopiperidine-1-carboxylate

would be placed here)

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, publicly available dataset for CAS 790667-49-1 is not readily found in the

searched literature, data for a closely related isomer, tert-butyl (S)-3-methyl-4-oxopiperidine-1-

carboxylate, provides valuable insight into the expected spectral features. The following ¹H-

NMR data was reported in US Patent US11254641B2[1].

Table 1: ¹H-NMR Spectroscopic Data for a Related Isomer

Chemical Shift (δ)
ppm

Multiplicity Integration
Assignment
(Proposed)

4.15-4.19 m 2H -CH₂-N-

3.24 t 1H -CH-N-

2.55 m 1H -CH-C=O

2.36-2.55 m 3H
-CH₂-C=O and

piperidine ring protons

1.47 s 9H -C(CH₃)₃

1.02 d 3H -CH-CH₃
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Note: This data is for the 3-methyl isomer. The spectrum for the 2-methyl isomer (CAS 790667-

49-1) is expected to show similar peaks, but with different chemical shifts and coupling patterns

for the piperidine ring protons due to the different substitution pattern.

A complete set of ¹³C NMR, IR, and MS data for CAS 790667-49-1 is not publicly available in

the searched patents or scientific literature. Chemical suppliers may hold this data internally.

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data

presented. These protocols are based on standard laboratory practices and information

gleaned from related patent literature.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the sample (CAS 790667-49-1) in

about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

Solvent and Standard: Chloroform-d is a common solvent for this type of compound.

Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift

referencing (0.00 ppm).

Data Acquisition:

Acquire the ¹H NMR spectrum using standard acquisition parameters.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation:

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)

accessory.

Procedure:

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Analysis: Identify characteristic absorption bands for functional groups such as C=O

(ketone and carbamate), C-N, and C-H bonds.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, often

coupled with a liquid chromatography system (LC-MS).

Procedure:

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI),

which is suitable for polar molecules.

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated

molecule [M+H]⁺.
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Data Analysis: Determine the mass of the molecular ion to confirm the molecular weight.

Analyze the fragmentation pattern to gain further structural information.

Visualizations
Experimental Workflow
The following diagrams illustrate the general workflows for the spectroscopic analyses

described.

NMR Spectroscopy

IR Spectroscopy

Mass Spectrometry

Sample in CDCl3 400 MHz Spectrometer 1H and 13C Spectra

Solid Sample FTIR-ATR IR Spectrum

Sample Solution LC-MS (ESI) Mass Spectrum

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data
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Caption: Relationship of spectroscopic data to structure.

Conclusion
This technical guide has summarized the available spectroscopic information for tert-butyl

(2S)-2-methyl-4-oxopiperidine-1-carboxylate (CAS 790667-49-1) and provided standardized

protocols for data acquisition. While a complete public record of all spectroscopic data for this

specific compound remains elusive, the provided information and methodologies offer a solid

foundation for researchers working with this and related molecules. For definitive and complete

datasets, it is recommended to obtain a Certificate of Analysis from a commercial supplier or

perform the analyses as described.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of
CAS 790667-49-1]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1354162#cas-790667-49-1-spectroscopic-data-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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